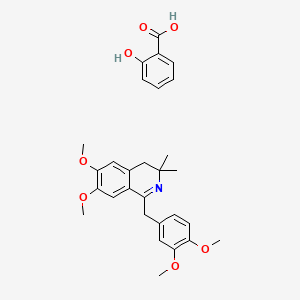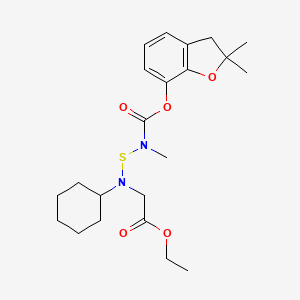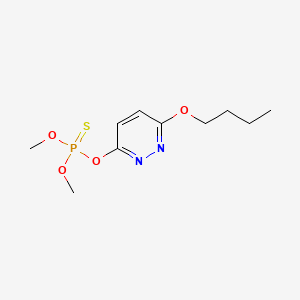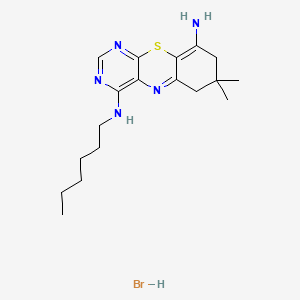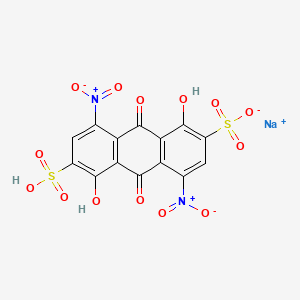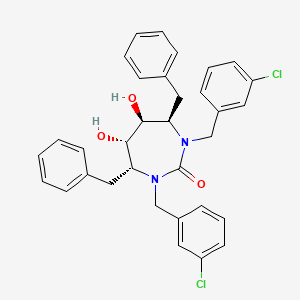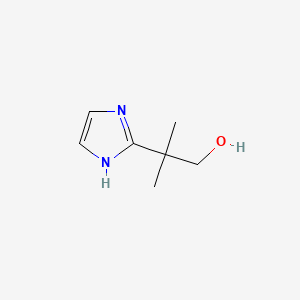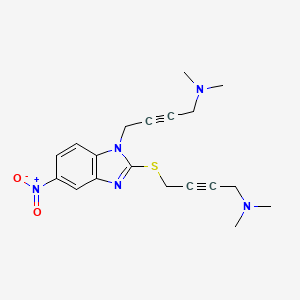![molecular formula C8H19NO2 B12700659 2,2'-[(1-Methylpropyl)imino]bisethanol CAS No. 62201-67-6](/img/structure/B12700659.png)
2,2'-[(1-Methylpropyl)imino]bisethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(1-Methylpropyl)imino]bisethanol is an organic compound with the molecular formula C8H19NO2. It is a tertiary amine with two hydroxyl groups, making it a versatile molecule in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(1-Methylpropyl)imino]bisethanol typically involves the reaction of isobutyraldehyde with diethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Isobutyraldehyde+Diethanolamine→2,2’-[(1-Methylpropyl)imino]bisethanol
Industrial Production Methods
In industrial settings, the production of 2,2’-[(1-Methylpropyl)imino]bisethanol involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified using distillation or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[(1-Methylpropyl)imino]bisethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halides or esters.
Aplicaciones Científicas De Investigación
2,2’-[(1-Methylpropyl)imino]bisethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active compounds and as a stabilizer in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 2,2’-[(1-Methylpropyl)imino]bisethanol involves its interaction with molecular targets through its hydroxyl and amine groups. These functional groups allow the compound to form hydrogen bonds and ionic interactions with various biomolecules, influencing their activity and stability. The pathways involved include modulation of enzyme activity and stabilization of protein structures .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-[(1-Methylethyl)imino]bisethanol: Similar structure but with a different alkyl group.
2,2’-[(1-Methylbutyl)imino]bisethanol: Another similar compound with a longer alkyl chain.
Uniqueness
2,2’-[(1-Methylpropyl)imino]bisethanol is unique due to its specific alkyl group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
62201-67-6 |
|---|---|
Fórmula molecular |
C8H19NO2 |
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
2-[butan-2-yl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C8H19NO2/c1-3-8(2)9(4-6-10)5-7-11/h8,10-11H,3-7H2,1-2H3 |
Clave InChI |
NSUHEKKWYUZSQN-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


